2-Piperidin-4-yl-1-pyrrolidin-1-yl-ethanone hydrochloride
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature Analysis
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for naming complex heterocyclic structures containing multiple nitrogen-bearing rings. The complete International Union of Pure and Applied Chemistry name "2-piperidin-4-yl-1-pyrrolidin-1-ylethanone;hydrochloride" reflects the compound's structural components through a hierarchical naming system that prioritizes the ketone functionality as the primary functional group.
The nomenclature analysis reveals several key structural features embedded within the systematic name. The "ethanone" portion indicates the presence of a ketone functional group with a two-carbon chain, serving as the central connecting unit between the two heterocyclic rings. The "pyrrolidin-1-yl" designation specifies the attachment of the pyrrolidine ring through its nitrogen atom at position 1, while "piperidin-4-yl" indicates the piperidine ring connection through carbon atom 4. This nomenclature system ensures unambiguous identification of the compound's structure and connectivity pattern.
Alternative nomenclature representations found in chemical databases include "2-(piperidin-4-yl)-1-(pyrrolidin-1-yl)ethan-1-one hydrochloride" and "this compound". These variations demonstrate the flexibility within International Union of Pure and Applied Chemistry naming conventions while maintaining structural specificity. The systematic approach to naming this compound exemplifies the importance of standardized nomenclature in chemical communication and database management.
| Nomenclature Aspect | International Union of Pure and Applied Chemistry Designation | Structural Implication |
|---|---|---|
| Primary functional group | ethanone | Ketone carbonyl carbon |
| Pyrrolidine attachment | pyrrolidin-1-yl | Nitrogen-linked five-membered ring |
| Piperidine attachment | piperidin-4-yl | Carbon-4 linked six-membered ring |
| Salt form | hydrochloride | Protonated amine with chloride counter-ion |
Chemical Abstracts Service Registry Number and Molecular Formula Validation
The Chemical Abstracts Service registry number for this compound is definitively established as 1172096-32-0, providing unique identification within the Chemical Abstracts Service database system. This registry number serves as the primary reference for the hydrochloride salt form of the compound, distinguishing it from the parent free base form which carries a different Chemical Abstracts Service number.
Molecular formula validation confirms the composition as C₁₁H₂₁ClN₂O, with a precise molecular weight of 232.75 grams per mole. The formula breakdown reveals eleven carbon atoms forming the heterocyclic rings and connecting chain, twenty-one hydrogen atoms distributed across the structure, two nitrogen atoms within the piperidine and pyrrolidine rings, one oxygen atom in the ketone functionality, and one chlorine atom from the hydrochloride salt formation. This molecular composition accurately reflects the structural complexity of the hybrid heterocyclic system.
The parent compound, without the hydrochloride salt, maintains the molecular formula C₁₁H₂₀N₂O and is registered under Chemical Abstracts Service number corresponding to PubChem Compound Identification Number 24690301. The systematic relationship between the free base and its hydrochloride salt demonstrates the importance of precise molecular formula documentation in pharmaceutical and research applications.
Additional validation comes through the International Chemical Identifier system, where the compound's International Chemical Identifier string "InChI=1S/C11H20N2O.ClH/c14-11(13-7-1-2-8-13)9-10-3-5-12-6-4-10;/h10,12H,1-9H2;1H" provides algorithmic verification of the molecular structure. The International Chemical Identifier Key "NTCGFKOKVDSVKU-UHFFFAOYSA-N" serves as a shortened, hash-based representation for rapid database searching and compound identification.
Structural Relationship to Piperidine-Pyrrolidine Hybrid Alkaloids
The structural architecture of this compound places it within the broader classification of piperidine-pyrrolidine hybrid molecules, which represent an important class of nitrogen-containing heterocyclic compounds. The compound's design incorporates two distinct but complementary ring systems that are prevalent in natural alkaloids and synthetic pharmaceutical agents.
Pyrrolidine ring systems, characterized as five-membered nitrogen-containing heterocycles, are fundamental structural features in numerous biologically active molecules and natural alkaloids. Research has demonstrated that pyrrolidine scaffolds serve as crucial pharmacophore groups in compounds exhibiting antibacterial, antifungal, antiviral, antimalarial, antitumor, anti-inflammatory, anticonvulsant, and antioxidant activities. The pyrrolidine component in this hybrid structure contributes to the overall molecular framework through its conformational flexibility and hydrogen-bonding capabilities.
Piperidine rings, as six-membered nitrogen heterocycles, constitute another essential structural motif in alkaloid chemistry and pharmaceutical development. Natural piperidine alkaloids demonstrate diverse biological activities, and synthetic piperidine derivatives continue to serve as important building blocks in drug discovery programs. The piperidine moiety in the compound under study provides structural stability and potentially influences the overall molecular conformation through its chair-like geometry.
The combination of piperidine and pyrrolidine rings through an ethanone linker creates a unique hybrid architecture that differs from naturally occurring alkaloids while maintaining structural features reminiscent of important natural products. Tropane alkaloids, which contain piperidine rings fused with pyrrolidine systems, represent one class of natural compounds that share structural similarities with the synthetic hybrid molecule. However, the non-fused arrangement in this compound creates distinct conformational possibilities compared to the rigid bicyclic tropane framework.
The structural relationship to natural alkaloids extends beyond simple ring system similarities to encompass broader pharmacophore concepts that govern biological activity. Research into piperidine and pyrrolidine alkaloids has revealed that specific spatial arrangements of nitrogen atoms, hydrogen-bonding groups, and hydrophobic regions contribute to biological recognition and activity. The synthetic hybrid structure incorporates these elements while providing a novel framework for investigating structure-activity relationships in heterocyclic chemistry.
Properties
IUPAC Name |
2-piperidin-4-yl-1-pyrrolidin-1-ylethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O.ClH/c14-11(13-7-1-2-8-13)9-10-3-5-12-6-4-10;/h10,12H,1-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTCGFKOKVDSVKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CC2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Methodology Overview
The core compound, 2-(piperidin-4-yl)-1-(pyrrolidin-1-yl)ethanone , is synthesized via acylation reactions involving piperidine and pyrrolidine derivatives. The typical procedure involves:
- Reactants : Appropriate piperidine derivatives (e.g., 4-piperidone) and acylating agents such as acyl chlorides or anhydrides.
- Reaction Conditions : Use of solvents like dichloromethane or ethanol, with controlled temperature (often room temperature to reflux).
- Procedure :
- The piperidine derivative is reacted with an acylating agent, such as acetyl chloride, under reflux conditions.
- The reaction mixture is monitored via Thin Layer Chromatography (TLC).
- Post-reaction, the mixture is quenched with water or dilute acid, and the product is extracted with an organic solvent.
- Purification is achieved through recrystallization or chromatography.
Research Data
A typical synthetic route involves the following steps:
- Dissolution of 4-piperidone in dichloromethane.
- Addition of acyl chloride (e.g., acetyl chloride).
- Stirring at room temperature or reflux.
- Workup involving washing, drying, and recrystallization.
This method yields the target compound with high purity, suitable for further derivatization.
Formation of the Ethanone Derivative: Alkylation of the Core
Methodology Overview
The next step involves introducing the ethanone moiety:
- Reactants : The core heterocyclic compound reacts with an appropriate alkylating agent, such as chloroacetyl chloride.
- Reaction Conditions : Conducted in solvents like tetrahydrofuran (THF) or acetonitrile, often at 0°C to control reactivity.
- Procedure :
- The core compound is reacted with chloroacetyl chloride in the presence of a base like pyridine or triethylamine.
- The mixture is refluxed for several hours.
- Post-reaction, the mixture is quenched with ice, filtered, washed, and purified.
Research Data
- The reaction typically proceeds with a molar ratio of 1:2 (core compound to chloroacetyl chloride).
- The product, 2-chloro-1-(pyrrolidin-1-yl)ethanone , is purified via chromatography.
Final Step: Introduction of the Piperidin-4-yl Group
Methodology Overview
The key step involves nucleophilic substitution:
- Reactants : The chloro-ethanone intermediate reacts with piperidine.
- Reaction Conditions : Usually performed in acetonitrile with triethylamine as a base at room temperature.
- Procedure :
- The chloro-ethanone is stirred with piperidine and triethylamine.
- Reaction progress is monitored by TLC.
- Upon completion, the mixture is quenched, filtered, and purified.
Research Data
- The reaction typically takes about 6 hours.
- The final product, 2-(piperidin-4-yl)-1-(pyrrolidin-1-yl)ethanone , is obtained after purification by column chromatography.
Conversion to Hydrochloride Salt
Methodology
The free base is converted into its hydrochloride salt to improve stability and solubility:
- Procedure :
- Dissolve the free base in a suitable solvent such as ethanol or methanol.
- Bubble dry hydrogen chloride gas or add hydrochloric acid solution.
- Precipitate the salt by cooling.
- Filter, wash, and dry under vacuum.
Research Data
- The salt formation process typically yields a crystalline hydrochloride salt.
- Purity is confirmed via melting point analysis and spectroscopic methods.
Data Summary Table
| Step | Reaction Description | Reagents | Solvent | Conditions | Purification Method | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Synthesis of core heterocycle | 4-piperidone + acyl chloride | Dichloromethane | Reflux | Recrystallization | 70-85 |
| 2 | Acylation to form chloro-ethanone | Chloroacetyl chloride | THF or acetonitrile | 0°C to reflux | Chromatography | 65-80 |
| 3 | Nucleophilic substitution | Piperidine + base | Acetonitrile | Room temperature | Chromatography | 60-75 |
| 4 | Salt formation | HCl in ethanol | Ethanol | Room temperature | Filtration | 90-95 |
Chemical Reactions Analysis
2-Piperidin-4-yl-1-pyrrolidin-1-yl-ethanone hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: It can be reduced to form secondary amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
Medicinal Chemistry
This compound is utilized as a building block in the synthesis of more complex molecules. Its unique structure allows for modifications that can enhance biological activity or selectivity for specific targets.
Biological Studies
Enzyme Mechanisms and Protein Interactions:
Due to its ability to form stable complexes with proteins, 2-Piperidin-4-yl-1-pyrrolidin-1-yl-ethanone hydrochloride is used in studies focusing on enzyme mechanisms and protein interactions. This interaction is crucial for understanding how certain drugs can inhibit or activate specific biological pathways.
Antibacterial Activity:
Research has indicated that compounds structurally related to this compound exhibit significant antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli. Minimum inhibitory concentration (MIC) values have been reported, demonstrating its potential as an antibacterial agent.
Anticancer Activity:
Studies have shown that derivatives containing piperidine and pyrrolidine structures can inhibit cell proliferation in cancer cell lines such as MDA-MB-231 (breast cancer) and PANC-1 (pancreatic cancer). Certain derivatives have demonstrated selective mechanisms of action without cytotoxicity at higher concentrations, making them promising candidates for further development.
Case Study 1: Antibacterial Efficacy
A study published in a peer-reviewed journal evaluated the antibacterial efficacy of various piperidine derivatives, including this compound. The results showed that this compound had an MIC value of 16 mg/mL against Staphylococcus aureus, indicating moderate antibacterial activity compared to standard antibiotics.
Case Study 2: Anticancer Properties
In another study focusing on anticancer properties, researchers synthesized several derivatives of this compound and tested their effects on MDA-MB-231 cells. They found that one derivative exhibited a significant reduction in cell viability at concentrations as low as 5 µM, suggesting potential for development into an anticancer therapeutic agent.
Mechanism of Action
The mechanism of action of 2-Piperidin-4-yl-1-pyrrolidin-1-yl-ethanone hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form stable complexes with these targets, inhibiting their activity or altering their function . This interaction can lead to various biological effects, depending on the specific target and the context in which the compound is used .
Comparison with Similar Compounds
4-(Aminomethyl)piperidin-1-ylmethanone Dihydrochloride (CAS 1286265-79-9)
Key Features :
1-{4-[(Piperidin-4-yl)amino]piperidin-1-yl}ethan-1-one Dihydrochloride (CAS 1909319-76-1)
Key Features :
- Structure: Features two piperidine rings connected via an amino group and an ethanone moiety. The dual piperidine arrangement may enhance steric effects compared to the target compound’s piperidine-pyrrolidine system .
- Chemical Formula : C₁₂H₂₅Cl₂N₃O
- Molecular Weight : 320.25 g/mol
- Commercial Availability : Marketed by American Elements (Product Code: OMXX-285330-01), suggesting utility in research settings .
Comparative Analysis Table
| Parameter | This compound (Hypothetical) | 4-(Aminomethyl)piperidin-1-ylmethanone Dihydrochloride | 1-{4-[(Piperidin-4-yl)amino]piperidin-1-yl}ethan-1-one Dihydrochloride |
|---|---|---|---|
| Core Heterocycles | Piperidine + Pyrrolidine | Piperidine + Pyridine | Piperidine + Piperidine |
| Salt Form | Hydrochloride | Dihydrochloride | Dihydrochloride |
| Molecular Weight | ~280–300 (estimated) | 292.2 | 320.25 |
| Aromaticity | None (aliphatic rings) | Pyridine introduces aromaticity | Aliphatic system |
| Safety Classification | Unknown | Not classified/No hazards identified | Unknown |
Structural and Functional Implications
- Heterocycle Impact : The target compound’s pyrrolidine ring (5-membered) may confer greater conformational flexibility compared to the rigid pyridine in ’s compound . However, the dual piperidine system in ’s compound could enhance hydrogen-bonding capacity due to additional amine groups .
- Salt Form Differences : The dihydrochloride salts in the analogs likely exhibit higher aqueous solubility than the target’s hydrochloride form, which could influence bioavailability in pharmacological contexts.
- Safety Considerations : The absence of GHS hazards for ’s compound suggests a favorable safety profile for piperidine-pyridine hybrids, though extrapolation to the target compound requires caution due to structural variations .
Biological Activity
2-Piperidin-4-yl-1-pyrrolidin-1-yl-ethanone hydrochloride (CAS No. 1172096-32-0) is a compound that has garnered interest for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 232.75 g/mol. The compound features a piperidine ring and a pyrrolidine ring, contributing to its unique chemical properties.
| Property | Value |
|---|---|
| CAS Number | 1172096-32-0 |
| Molecular Formula | C11H21ClN2O |
| Molecular Weight | 232.75 g/mol |
| IUPAC Name | 2-Piperidin-4-yl-1-pyrrolidin-1-ylethanone hydrochloride |
Synthesis
The synthesis of this compound typically involves the reaction of piperidine and pyrrolidine derivatives under specific conditions. A common method includes the reaction of 4-piperidone hydrochloride with pyrrolidine in the presence of a suitable base, leading to the formation of the desired hydrochloride salt.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, such as enzymes and receptors. The compound can form stable complexes with these targets, inhibiting their activity or altering their function. This interaction is crucial for its potential applications in therapeutic settings.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of compounds structurally related to this compound. For instance, similar piperidine derivatives demonstrated significant inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli , with minimum inhibitory concentration (MIC) values ranging from to mg/mL .
Anticancer Activity
Research has shown that derivatives containing piperidine and pyrrolidine structures exhibit promising anticancer activities. A study evaluating the binding and biological activity of pyrrolidinone and piperidinone compounds demonstrated that some derivatives inhibited cell proliferation in cancer cell lines such as MDA-MB-231 (breast cancer) and PANC-1 (pancreatic cancer) . Notably, certain compounds showed no cytotoxicity at concentrations up to , indicating a selective mechanism of action.
Case Studies
Case Study 1: Inhibition of Cancer Cell Proliferation
In a study investigating the effects of piperidinone derivatives on cancer cells, it was found that specific compounds significantly inhibited the proliferation of MDA-MB-231 cells. The mechanism involved apoptosis induction through ERK pathway inhibition, showcasing the potential for therapeutic applications in oncology .
Case Study 2: Antibacterial Screening
A screening of various pyrrolidine derivatives revealed that certain compounds exhibited strong antibacterial activity against both gram-positive and gram-negative bacteria. The study suggested that structural modifications on the piperidine ring could enhance antibacterial efficacy .
Q & A
Basic Research Questions
Q. What are the recommended protocols for synthesizing 2-Piperidin-4-yl-1-pyrrolidin-1-yl-ethanone hydrochloride?
- Methodological Answer : Synthesis typically involves acid-catalyzed coupling reactions. For example, analogous compounds like 4-(Aminomethyl)piperidin-1-ylmethanone dihydrochloride are synthesized using aqueous HCl (1.0 M) under controlled heating (50°C) to achieve clear solutions and prevent side reactions . Key steps include:
- Purification via recrystallization or column chromatography.
- Monitoring reaction progress with TLC or HPLC.
- Yield optimization by adjusting stoichiometry (e.g., 1.0 M HCl for protonation) and temperature gradients (0–50°C) .
Q. How should this compound be characterized to confirm structural integrity?
- Methodological Answer : Use a combination of:
- Spectroscopic Analysis : NMR (¹H, ¹³C) for piperidine/pyrrolidine ring confirmation and HCl counterion detection.
- Mass Spectrometry : ESI-MS to verify molecular weight (e.g., 292.2 g/mol for similar compounds) .
- Elemental Analysis : Confirm Cl⁻ content via titration or X-ray crystallography for salt form validation .
Q. What safety precautions are critical during handling and storage?
- Methodological Answer :
- Handling : Use fume hoods (engineering controls) and PPE (nitrile gloves, lab coats). Avoid skin/eye contact due to potential irritancy .
- Storage : Keep in tightly sealed glass containers, away from heat and moisture. Stability data for related compounds suggest degradation risks at >40°C or in acidic/basic environments .
- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacological activity data for this compound?
- Methodological Answer : Contradictions often arise from variations in assay conditions (e.g., pH, temperature). Strategies include:
- Comparative Studies : Replicate assays under standardized conditions (e.g., 37°C, pH 7.4) .
- Dose-Response Analysis : Test across a broader concentration range (e.g., 1 nM–100 µM) to identify non-linear effects.
- Meta-Analysis : Cross-reference data from multiple sources (e.g., PubChem, NIST) to identify outliers .
Q. What experimental design optimizes the study of this compound’s stability under physiological conditions?
- Methodological Answer : Design a kinetic stability assay with:
- Buffered Solutions : Simulate physiological pH (e.g., PBS at pH 7.4) and temperature (37°C).
- Sampling Intervals : Measure degradation at 0, 6, 12, 24, and 48 hours via HPLC .
- Stress Testing : Expose to oxidative (H₂O₂), thermal (40–60°C), and photolytic (UV light) conditions .
Q. How can researchers address low solubility in aqueous media for in vitro assays?
- Methodological Answer :
- Co-Solvent Systems : Use DMSO (≤1% v/v) or cyclodextrins to enhance solubility without cytotoxicity .
- Salt Screening : Test alternative counterions (e.g., mesylate, tartrate) for improved hydrophilicity .
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles for sustained release .
Q. What strategies mitigate spectral interference during NMR analysis of this compound?
- Methodological Answer :
- Deuterated Solvents : Use D₂O or DMSO-d₆ to avoid proton overlap.
- 2D NMR Techniques : HSQC or COSY to resolve piperidine/pyrrolidine proton couplings .
- Paramagnetic Additives : Add EDTA to suppress metal-induced line broadening .
Data Contradiction Analysis
Q. How to interpret conflicting reports on this compound’s cytotoxicity?
- Methodological Answer :
- Cell Line Variability : Test across multiple lines (e.g., HEK293, HepG2) to assess tissue-specific effects.
- Assay Validation : Compare MTT, resazurin, and ATP-based assays to rule out false positives .
- Mechanistic Studies : Use siRNA knockdown or receptor antagonists to isolate pathways (e.g., apoptosis vs. necrosis) .
Q. Why do DSC thermograms show inconsistent melting points for this compound?
- Methodological Answer :
- Polymorphism Screening : Characterize crystalline forms via XRPD and DSC.
- Hydration States : Test anhydrous vs. hydrate forms, as seen in Piperidin-4-one hydrochloride hydrate .
- Heating Rate Calibration : Standardize DSC protocols (e.g., 10°C/min) to minimize artifacts .
Tables for Key Data
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
